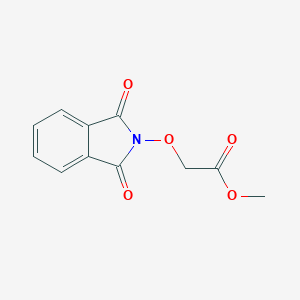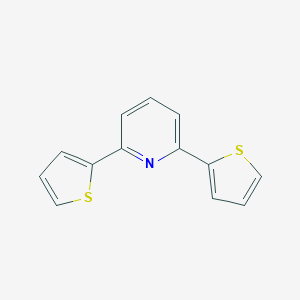
(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester
概要
説明
(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester, also known as DMAE methyl ester or Deanol, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a derivative of the naturally occurring substance choline and is believed to have a variety of biochemical and physiological effects that make it an interesting subject for further study.
作用機序
The exact mechanism of action of (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester methyl ester is not yet fully understood. However, it is believed to work by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a key role in cognitive function, and increasing its levels may lead to improved memory and attention.
Biochemical and Physiological Effects:
In addition to its potential cognitive-enhancing effects, (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester methyl ester has also been studied for its potential effects on a variety of biochemical and physiological processes. For example, it has been shown to have antioxidant properties, which may help protect cells from damage caused by oxidative stress. It has also been studied for its potential use in treating various skin conditions, such as wrinkles and sagging skin.
実験室実験の利点と制限
One of the main advantages of (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester methyl ester for lab experiments is its relatively low cost and easy availability. However, there are also some limitations to its use. For example, its effects on cognitive function may be relatively mild compared to other cognitive enhancers, and it may not be effective for all individuals.
将来の方向性
There are many potential future directions for research involving (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester methyl ester. Some of the most promising areas of research include its potential use in treating cognitive impairments such as Alzheimer's disease, as well as its potential use in treating various skin conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations to its use.
In conclusion, (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester methyl ester is a promising compound that has been extensively studied for its potential use in various scientific research applications. While there is still much to be learned about its mechanism of action and potential effects, the available research suggests that it may have a variety of beneficial effects on cognitive function, as well as on various biochemical and physiological processes. Further research is needed to fully understand the potential of this compound and to identify any limitations or potential side effects.
科学的研究の応用
(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester methyl ester has been studied extensively for its potential use in a variety of scientific research applications. One of the most promising areas of research involves its potential as a cognitive enhancer. Studies have shown that (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester methyl ester may be able to improve memory and attention in both healthy individuals and those with cognitive impairments.
特性
CAS番号 |
80733-98-8 |
|---|---|
製品名 |
(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester |
分子式 |
C11H9NO5 |
分子量 |
235.19 g/mol |
IUPAC名 |
methyl 2-(1,3-dioxoisoindol-2-yl)oxyacetate |
InChI |
InChI=1S/C11H9NO5/c1-16-9(13)6-17-12-10(14)7-4-2-3-5-8(7)11(12)15/h2-5H,6H2,1H3 |
InChIキー |
MSKBUVDLWGTLAC-UHFFFAOYSA-N |
SMILES |
COC(=O)CON1C(=O)C2=CC=CC=C2C1=O |
正規SMILES |
COC(=O)CON1C(=O)C2=CC=CC=C2C1=O |
ピクトグラム |
Acute Toxic; Irritant; Environmental Hazard |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)









